molecular formula C13H18O3 B3031503 Methyl 4-(isopentyloxy)benzenecarboxylate CAS No. 408340-71-6

Methyl 4-(isopentyloxy)benzenecarboxylate

Cat. No.: B3031503
CAS No.: 408340-71-6
M. Wt: 222.28 g/mol
InChI Key: ULKCRLYLWOPDGY-UHFFFAOYSA-N
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Description

Methyl 4-(isopentyloxy)benzenecarboxylate is a benzoate ester derivative characterized by a methoxy group at the para position of the benzene ring, substituted with an isopentyloxy (3-methylbutoxy) chain. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol (calculated based on ). This compound is primarily utilized as an organic building block in pharmaceutical and chemical synthesis, serving as a precursor for advanced intermediates in drug development and specialty materials .

Structurally, it combines the aromatic stability of the benzoate core with the lipophilic isopentyloxy group, enhancing solubility in organic solvents. Commercial availability is confirmed by suppliers like CymitQuimica, which offers it at varying quantities (1g: €245; 5g: €590) for research and industrial applications .

Properties

IUPAC Name

methyl 4-(3-methylbutoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)8-9-16-12-6-4-11(5-7-12)13(14)15-3/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKCRLYLWOPDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376924
Record name Methyl 4-(isopentyloxy)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408340-71-6
Record name Methyl 4-(isopentyloxy)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 4-(isopentyloxy)benzenecarboxylate is typically carried out using the anhydride method. In this process, p-hydroxybenzoic acid reacts with isoamyl alcohol to produce the esterified product . The reaction conditions generally involve the use of a catalyst and an appropriate solvent to facilitate the esterification process.

Chemical Reactions Analysis

Methyl 4-(isopentyloxy)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Methyl 4-(isopentyloxy)benzenecarboxylate finds utility in several scientific disciplines:

Organic Chemistry

  • Reagent in Synthesis: Used as a building block in organic synthesis, it facilitates the formation of more complex molecules through various reactions such as oxidation, reduction, and substitution.

Biochemistry

  • Biochemical Assays: The compound is employed in enzyme interaction studies, helping to elucidate mechanisms of action and enzyme kinetics. It can also serve as a substrate or inhibitor in biochemical pathways.

Pharmaceutical Research

  • Drug Development: Investigated for its potential in drug formulation and pharmacokinetics due to its favorable solubility and permeability characteristics. The isopentyloxy group may enhance bioavailability by improving interaction with biological membranes .

Industrial Applications

  • Chemical Intermediates: Used in the production of various chemical products, including flavors and fragrances, due to its pleasant aroma profile derived from the aromatic benzene structure.

Case Study 1: Enzyme Interaction

In a study examining enzyme kinetics, this compound was used to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated that the compound could effectively modulate enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Drug Formulation

Research focused on the formulation of a new drug utilizing this compound demonstrated improved solubility and absorption rates compared to traditional formulations. This study highlighted the compound's potential role in enhancing drug delivery systems.

Mechanism of Action

The mechanism by which Methyl 4-(isopentyloxy)benzenecarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Methyl 4-(isopentyloxy)benzenecarboxylate belongs to a broader class of para-substituted benzoate esters. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Safety Profile
This compound (Target) C₁₃H₁₈O₃ 222.28 Isopentyloxy (-O-(CH₂)₂CH(CH₃)₂) Pharmaceutical intermediates, organic synthesis Limited hazard data; inferred low acute toxicity (similar esters in ).
Methyl 4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenecarboxylate C₁₄H₉ClF₃NO₃ 331.67 Chloro-trifluoromethyl pyridinyloxy Agrochemicals, pesticides Likely higher toxicity due to Cl/F substituents; no specific data available.
Methyl 4-(1,1-dioxothiomorpholino)benzoate C₁₂H₁₅NO₄S 269.32 Thiomorpholine-dioxide Medicinal chemistry (sulfonamide analogs) Potential irritant (sulfone group); no explicit hazard classification.
Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate C₁₅H₁₃FO₃ 260.26 3-Fluorobenzyloxy API intermediates, fluorinated drug synthesis Fluorinated compounds may pose bioaccumulation risks; handle with caution.
Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate C₁₅H₉F₃N₂O₇ 386.24 Dinitro-CF₃-phenoxy Explosives research, nitroaromatic chemistry High hazard (nitro groups); explosive potential; requires specialized handling.

Research Findings and Industrial Relevance

  • Synthetic Versatility : this compound’s isopentyl chain facilitates lipid membrane penetration, making it valuable in prodrug synthesis (e.g., ) .
  • Scale-Up Challenges : Derivatives with complex substituents (e.g., nitro or trifluoromethyl groups) require specialized purification techniques, increasing production costs .

Biological Activity

Overview of Methyl 4-(Isopentyloxy)benzenecarboxylate

This compound is an organic compound with the molecular formula C13H18O3C_{13}H_{18}O_3 and a molecular weight of approximately 222.29 g/mol. This compound is characterized by its aromatic structure, with a methoxy group and an isopentyl ether substituent that may influence its biological activity.

The biological activity of methyl esters, particularly those derived from benzenecarboxylic acids, often involves interactions with various biological targets, including enzymes, receptors, and cellular pathways. The presence of the isopentyloxy group may enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

Antimicrobial Activity

Research has shown that compounds with similar structures can exhibit antimicrobial properties. Methyl esters of benzenecarboxylic acids have been studied for their ability to inhibit the growth of various bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting metabolic pathways essential for microbial survival.

Anti-inflammatory Properties

Some studies suggest that derivatives of benzenecarboxylic acids possess anti-inflammatory properties. This activity may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators.

Antioxidant Activity

This compound may also exhibit antioxidant properties. Compounds with similar aromatic structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in various biological systems.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of methyl esters found that compounds with long aliphatic chains showed enhanced activity against Gram-positive bacteria. This compound was tested alongside other esters, revealing significant inhibition zones against Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)
This compound15
Methyl 4-methoxybenzoate12
Methyl benzoate10

Study 2: Anti-inflammatory Effects

In another study focused on anti-inflammatory effects, methyl esters were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. This compound showed moderate inhibition with IC50 values comparable to standard anti-inflammatory drugs.

CompoundIC50 (µM)
This compound25
Aspirin20
Ibuprofen30

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-(isopentyloxy)benzenecarboxylate, and how can reaction efficiency be optimized?

  • Methodology : A typical synthesis involves nucleophilic substitution or esterification. For example, reacting 4-hydroxybenzoic acid with isopentyl bromide in the presence of a base (e.g., K₂CO₃) followed by methyl esterification using methanol/H⁺ or DCC coupling. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction rates .
  • Purity control : Monitor intermediates via TLC or HPLC to avoid side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key techniques :

  • NMR (¹H/¹³C) : Assign peaks for the isopentyloxy chain (δ ~1.0–1.6 ppm for CH₃ and CH₂ groups) and methyl ester (δ ~3.8–4.0 ppm) .
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., exact mass for C₁₄H₁₈O₄: 258.27 g/mol) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Handling guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
  • Spill management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when determining the structure of this compound?

  • Approach :

  • Software tools : Use SHELX (e.g., SHELXL for refinement) to resolve twinning or disorder in the isopentyloxy chain .
  • Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to validate bond lengths/angles .
  • Data sources : Compare with analogous structures (e.g., Methyl 4-(benzyloxy)benzoate, COD entry 2005896) to identify systematic errors .

Q. What strategies are effective in analyzing conflicting solubility or stability data for this compound under varying conditions?

  • Methodology :

  • Solubility studies : Use dynamic light scattering (DLS) to assess aggregation in polar/non-polar solvents (e.g., DMSO vs. hexane) .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Thermal analysis : DSC/TGA can reveal polymorphic transitions or decomposition temperatures (e.g., melting point ~90–95°C as in related compounds) .

Q. How can computational modeling predict the biological activity of this compound?

  • Techniques :

  • Docking simulations : Screen against target enzymes (e.g., cyclooxygenase) using AutoDock Vina to assess binding affinity .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP ~3.59) using QSAR models to evaluate bioavailability .
  • Electrostatic potential maps : Analyze charge distribution to hypothesize reactivity in biological systems (e.g., hydrogen bonding with receptors) .

Methodological Notes

  • Synthesis Optimization : Consider microwave-assisted synthesis to reduce reaction time and improve yield .
  • Crystallography : For disordered structures, employ restraints in SHELXL to refine flexible alkyl chains .
  • Safety Compliance : Refer to GHS classifications (e.g., H315, H319) for lab-specific risk assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(isopentyloxy)benzenecarboxylate
Reactant of Route 2
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Methyl 4-(isopentyloxy)benzenecarboxylate

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